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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2)
inhibitor used for the management of type 2 diabetes mellitus.[1] To ensure the quality, safety,
and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating
assay methods. These methods are essential for determining the shelf-life of the drug
substance and its formulations by distinguishing the intact active pharmaceutical ingredient
(API) from any degradation products that may form under various environmental conditions.[2]
This application note provides a comprehensive overview and detailed protocols for a stability-
indicating assay of Canagliflozin using High-Performance Liquid Chromatography (HPLC), in
accordance with International Conference on Harmonization (ICH) guidelines.[3][4]

Analytical Principle

The primary analytical technique for a stability-indicating assay of Canagliflozin is Reverse-
Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method
separates Canagliflozin from its degradation products based on their differential partitioning
between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration
of Canagliflozin is quantified by measuring the peak area at a specific wavelength, typically
around 290 nm, where the drug exhibits significant absorbance.[5] The method's stability-
indicating capability is established through forced degradation studies, which intentionally
degrade the drug under various stress conditions to ensure the method can resolve the parent
drug from its degradants.[6]
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Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a common and effective HPLC method for the analysis of Canagliflozin.

e Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array
(PDA) detector, autosampler, and column oven.

o Chromatographic Conditions: A summary of typical chromatographic conditions is provided in
the table below.

Parameter Condition

C18 (e.g., Hypersil BDS, 100 x 4.6 mm, 5 um or

Column .
equivalent)
Acetonitrile and 0.1% Orthophosphoric acid

Mobile Phase buffer (pH adjusted) in varying ratios (e.g., 53:47
vIV)[7]

Flow Rate 1.0 to 1.1 mL/min[7][8]

Detection Wavelength 240 nm or 290 nm[7][9]

Injection Volume 20 pL[10]

Column Temperature Ambient or 30°C[8][9]

Run Time Approximately 10-15 minutes[5]

o Standard Solution Preparation (Example Concentration: 100 pg/mL):

o Accurately weigh 10 mg of Canagliflozin reference standard and transfer it to a 100 mL
volumetric flask.

o Dissolve and dilute to volume with a suitable solvent such as methanol or a mixture of
water and acetonitrile (50:50 v/v).[7][10]
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o Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to achieve a
final concentration of 100 pg/mL.

o Sample Solution Preparation (from Tablets):

[¢]

Weigh and finely powder a representative number of tablets (e.g., 20).

o Accurately weigh a portion of the powder equivalent to 100 mg of Canagliflozin and
transfer it to a 100 mL volumetric flask.[10]

o Add approximately 70 mL of the diluent and sonicate for 30 minutes to ensure complete
dissolution of the drug.[10]

o Allow the solution to cool to room temperature and dilute to volume with the diluent.
o Filter the solution through a 0.45 pum nylon or PVDF syringe filter.

o Further dilute the filtered solution with the mobile phase to achieve a final concentration
within the linear range of the method (e.g., 100 pug/mL).

2. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the
analytical method.[4] The drug substance is subjected to various stress conditions as per ICH
guideline Q1A (R2).[3]

e Acid Hydrolysis:
o Dissolve Canagliflozin in a solution of 0.1 M Hydrochloric Acid (HCI).

o Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g.,
60-80°C).

o After the specified time, cool the solution and neutralize it with an equivalent concentration
of Sodium Hydroxide (NaOH).

o Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC
analysis.
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e Alkaline Hydrolysis:

o

Dissolve Canagliflozin in a solution of 0.1 M Sodium Hydroxide (NaOH).

[¢]

Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g.,
60-80°C).

[¢]

After the specified time, cool the solution and neutralize it with an equivalent concentration
of Hydrochloric Acid (HCI).

[¢]

Dilute the resulting solution with the mobile phase for analysis.
o Oxidative Degradation:
o Dissolve Canagliflozin in a solution of 3-30% Hydrogen Peroxide (H202).

o Keep the solution at room temperature or a slightly elevated temperature for a specified
duration (e.g., 24 hours).

o Dilute the resulting solution with the mobile phase for analysis. Canagliflozin has been
found to be susceptible to oxidative degradation.[3][4]

e Thermal Degradation:

o Expose the solid drug substance to dry heat in a hot air oven at a high temperature (e.qg.,
105°C) for a specified period (e.g., 48-72 hours).[6]

o After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase
for analysis. Canagliflozin has been reported to be relatively stable to thermal stress.[6]

e Photolytic Degradation:

o Expose the drug substance (in solid state and in solution) to UV light (e.g., 254 nm) and/or
visible light in a photostability chamber for a specified duration.[10]

o Prepare a solution of the exposed solid sample and dilute the exposed solution with the
mobile phase for analysis.
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Data Presentation

Table 1. Summary of Forced Degradation Studies for Canagliflozin

Stress Reagent/Condi Duration/Temp % Degradation
. . Reference
Condition tion erature Observed
. _ Reflux at 80°C Significant
Acid Hydrolysis 0.1 M HCI ) [6]
for 8 hours Degradation
Alkaline Reflux at 80°C Significant
_ 0.1 M NaOH _ [6][7]
Hydrolysis for 8 hours Degradation
Room
Oxidative Significant
) 30% H202 Temperature for ] [4][6]
Degradation Degradation
24 hours
Thermal 105°C for 48 Stable/Minimal
) Dry Heat ) [6]
Degradation hours Degradation
Photolytic UV Light (254 Degradation
) 72 hours [10]
Degradation nm) Observed

Table 2: Validation Parameters of a Typical Stability-Indicating HPLC Method for Canagliflozin

Parameter Typical Range/Value Reference
Linearity Range 10 - 450 pg/mL [71[11]
Correlation Coefficient (r?) >0.999 [7]
Accuracy (% Recovery) 98 - 102% [10]
Precision (% RSD) <2% [5]

Limit of Detection (LOD) 0.23 - 0.41 pg/mL [7119]

Limit of Quantification (LOQ) 0.7 - 1.24 pg/mL [7119]

Visualization
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Sample and Standard Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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